molecular formula C8H5IN2 B13646669 8-Iodocinnoline CAS No. 67888-35-1

8-Iodocinnoline

Cat. No.: B13646669
CAS No.: 67888-35-1
M. Wt: 256.04 g/mol
InChI Key: HCLXACRJCIHYCA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

The study of 8-Iodocinnoline is firmly rooted in the broader field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings. Its chemical identity is defined by two key features: the core cinnoline (B1195905) scaffold and the presence of a halogen substituent.

Cinnoline, or 1,2-benzodiazine, is a nitrogen-containing heterocyclic compound that is isomeric with other diazanaphthalenes like quinoxaline, phthalazine, and quinazoline. The cinnoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a wide spectrum of pharmacological activities. researchgate.netusd.eduresearchgate.netgoogle.com This has made the cinnoline core a subject of intense research for the development of new therapeutic agents. nih.govnih.gov

The biological significance of the cinnoline framework is diverse, with derivatives reported to possess activities including:

Antimicrobial and Antifungal: Certain cinnoline-based molecules have shown potent activity against various strains of bacteria and fungi. researchgate.netgoogle.com

Anticancer: Many synthetic cinnoline derivatives have been evaluated for their antitumor properties, targeting various mechanisms of cancer cell proliferation. usd.edugoogle.comnih.gov

Anti-inflammatory and Analgesic: The scaffold has been incorporated into compounds designed to reduce inflammation and pain. researchgate.net

Neurological Disorders: Cinnoline derivatives have been investigated for their potential in treating neurological and psychiatric conditions, including Parkinson's disease. researchgate.net

The wide range of biological activities associated with the cinnoline scaffold underscores the motivation for synthesizing novel derivatives to explore structure-activity relationships (SAR) and identify lead compounds for drug discovery.

Table 1: Reported Pharmacological Activities of Cinnoline Derivatives

Activity Description Reference(s)
Anticancer Inhibition of tumor cell growth; some derivatives are evaluated in clinical trials. researchgate.netusd.edugoogle.com
Antimicrobial Activity against various pathogenic bacteria and fungi. researchgate.netgoogle.com
Anti-inflammatory Reduction of inflammation in various biological models. researchgate.net
Antimalarial Potent inhibition of parasites such as P. falciparum. researchgate.net
Anxiolytic Compounds designed to reduce anxiety. researchgate.net

| Neurological | Agents with potential therapeutic effects for Parkinson's and Alzheimer's disease. | researchgate.netgoogle.com |

Halogenated heterocycles are fundamental building blocks in modern organic synthesis. nih.gov The introduction of a halogen atom onto a heterocyclic ring provides a site for further chemical modification, most notably through metal-catalyzed cross-coupling reactions. The carbon-halogen bond acts as a synthetic "handle" that allows for the formation of new carbon-carbon or carbon-heteroatom bonds with high precision and efficiency.

Among the halogens, iodine is particularly useful. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making aryl iodides the most reactive substrates in many catalytic cycles, such as the widely used Suzuki-Miyaura coupling. wikipedia.org This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base to form a new C-C bond. wikipedia.orgyonedalabs.com The high reactivity of iodo-substituted heterocycles like this compound makes them ideal precursors for creating diverse libraries of compounds for screening and optimization in drug discovery and materials science. yonedalabs.com

Historical Perspectives on Iodinated Aromatic and Heteroaromatic Systems

The synthesis of iodinated aromatic compounds has a long history, evolving from harsh, non-selective methods to highly controlled and efficient modern protocols. Early methods for direct iodination often required strong oxidizing agents like nitric acid to generate a potent electrophilic iodine species from molecular iodine (I₂). youtube.com However, these reactions can suffer from a lack of regioselectivity and may not be suitable for sensitive substrates.

A significant advancement came with the development of diazotization reactions, such as the Sandmeyer reaction. This two-step process involves the conversion of a primary aromatic amine to a diazonium salt, which is then treated with an iodide salt (e.g., potassium iodide) to install the iodine atom with high regioselectivity. usd.edu This method remains a cornerstone for the synthesis of aryl iodides that are otherwise difficult to access and is the most plausible route for the preparation of this compound from 8-aminocinnoline.

In recent decades, the field has seen the emergence of milder and more selective C-H iodination techniques using various reagents and catalysts. Hypervalent iodine reagents have also become powerful tools in organic synthesis, both for introducing iodine and for facilitating other transformations. scispace.com This continuous development of synthetic methods highlights the enduring importance of iodinated aromatics and heteroaromatics as versatile intermediates.

Research Trajectories and Motivations for this compound Investigations

Specific research focused solely on this compound is not extensively documented in mainstream literature; however, its value and the motivations for its synthesis can be clearly inferred from research on analogous structures, particularly 8-iodoquinoline. The primary driver for investigating this compound is its role as a key synthetic intermediate for accessing novel 8-substituted cinnoline derivatives.

The strategic placement of the iodine atom at the 8-position makes it a powerful tool for synthetic chemists aiming to:

Explore Structure-Activity Relationships (SAR): By using this compound as a common precursor, researchers can systematically introduce a wide array of functional groups at the 8-position via cross-coupling reactions. This allows for a detailed exploration of how changes to this part of the molecule affect its biological activity.

Develop Novel Cinnoline-Based Compounds: The Suzuki-Miyaura reaction is a prime example of how this compound can be utilized. researchgate.netyonedalabs.com Coupling this compound with various aryl or heteroaryl boronic acids would yield a library of 8-aryl-cinnolines, a class of compounds that would be difficult to synthesize through other routes. This approach enables the rapid generation of molecular complexity. wikipedia.org

Synthesize Targeted Ligands and Materials: The cinnoline scaffold, like its quinoline (B57606) analog, has potential applications in materials science, for example, in the development of ligands for metal complexes or as components of organic electronic materials. This compound serves as a crucial building block for creating precisely functionalized molecules for these applications.

The synthesis of this compound would most logically be achieved via the diazotization of 8-aminocinnoline, followed by treatment with potassium iodide, mirroring established procedures for its close analog, 8-iodoquinoline. usd.edu

Table 2: Conceptual Suzuki-Miyaura Coupling of this compound

Reactant 1 Reactant 2 Conditions Product Significance
This compound Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base 8-Aryl-cinnoline C-C bond formation; synthesis of novel biphenyl-type structures.
This compound Alkylboronic Acid (R-B(OH)₂) Pd Catalyst, Base 8-Alkyl-cinnoline Introduction of alkyl chains to modify lipophilicity and steric profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67888-35-1

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

8-iodocinnoline

InChI

InChI=1S/C8H5IN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H

InChI Key

HCLXACRJCIHYCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Iodocinnoline and Its Analogs

Direct Iodination Strategies on Cinnoline (B1195905) Core

Direct C-H iodination of the cinnoline framework presents an atom-economical approach to 8-iodocinnoline. The success of this strategy hinges on achieving high regioselectivity for the C8 position. Molecular orbital calculations indicate that the highest electron density in the cinnoline ring is at the C5 and C8 positions, making them the most likely sites for electrophilic substitution. thieme-connect.de

Electrophilic iodination is a fundamental method for introducing an iodine atom onto an aromatic ring. Various reagents and conditions have been developed for the regioselective iodination of electron-rich aromatic compounds, which can be adapted for the cinnoline system. organic-chemistry.org One effective method involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.org This system generates a highly reactive electrophilic iodine species in situ, likely iodine trifluoroacetate, which can iodinate activated aromatic rings under mild conditions with short reaction times. organic-chemistry.org While this approach is highly effective for many methoxy- or methyl-substituted aromatics, its specific application for the selective synthesis of this compound requires careful optimization to control the regioselectivity between the C5 and C8 positions. organic-chemistry.org Another classical reagent, iodine monochloride (ICl), has also been employed for the halogenation of cinnoline derivatives, such as cinnolin-4-ols. thieme-connect.de

Transition metal-catalyzed C-H activation is a powerful tool for regioselective functionalization, overriding the inherent electronic preferences of the substrate through the use of a directing group. nih.govrsc.org Rhodium(III)-catalyzed reactions, in particular, have been extensively used to construct fused cinnoline systems through the annulation of precursors like N-methyl arylhydrazines with iodonium (B1229267) ylides or alkynes. researchgate.netnih.gov

While catalytic direct C8-iodination of the parent cinnoline is not widely documented, a highly efficient stoichiometric-directed metalation strategy has been reported. This method involves the deprotonation of cinnoline using a sterically hindered TMP (2,2,6,6-tetramethylpiperidide) base, such as TMPMgCl·LiCl, to generate a reactive organometallic intermediate. This intermediate can then be quenched with an iodine source to yield the halogenated product. uni-muenchen.de A procedure for the synthesis of 8-bromocinnoline (B3193085) involves metalation at 50 °C, transmetalation with ZnCl2, and subsequent reaction with bromine. uni-muenchen.de A similar protocol is employed for the synthesis of this compound. uni-muenchen.de

Table 1: Synthesis of 8-Halocinnolines via Directed Metalation

Product Metalating Agent Temperature Quenching Agent Yield Reference
8-Bromocinnoline TMP-Base 50 °C Bromine 46% uni-muenchen.de

Yield for this compound was not specified in the provided text.

Oxidative iodination methods utilize an oxidizing agent to convert a less reactive iodine source, typically elemental iodine (I₂), into a more potent electrophilic species. organic-chemistry.org One such system employs Selectfluor™ (F-TEDA-BF₄) as the oxidant in conjunction with I₂. organic-chemistry.org This combination has proven effective for the progressive and regioselective iodination of benzene (B151609) derivatives bearing bulky alkyl groups under mild conditions. organic-chemistry.org The mechanism involves the generation of a highly electrophilic iodine agent that attacks the most electron-rich and sterically accessible position. organic-chemistry.org Another approach involves iodine-mediated oxidative cascade reactions, which have been used to synthesize complex fused tetracyclic systems containing a cinnoline-like core from 2'-bromoacetophenones and 2-aminobenzohydrazides. nih.gov

Precursor-Based Synthesis of this compound

An alternative and often more regioselective strategy involves synthesizing the cinnoline ring from a starting material that already contains an iodine atom at the desired position. This approach circumvents the regioselectivity challenges associated with direct iodination of the cinnoline core.

A well-established precursor-based route to this compound is through a Sandmeyer-type reaction starting from cinnolin-8-amine. thieme-connect.de This method involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. Subsequent treatment of this diazonium intermediate with a source of iodide, such as sodium iodide or potassium iodide, results in the displacement of the diazonium group and the formation of this compound. thieme-connect.dersc.org This transformation is a reliable and classical method for introducing halogens onto specific positions of aromatic rings.

The Richter synthesis is a cyclization reaction that forms a cinnoline ring from the diazotization of an o-alkynyl aniline (B41778) derivative. researchgate.net In a typical Richter-type cyclization, an o-(alk-1-ynyl)arenediazonium salt, generated in situ, undergoes intramolecular cyclization to yield a 4-substituted cinnoline. thieme-connect.de The nature of the substituent at the 4-position is determined by the nucleophile present in the reaction medium; for instance, using hydrochloric or hydrobromic acid leads to 4-chloro- or 4-bromocinnolines, respectively. thieme-connect.deresearchgate.net

Variants of this reaction utilize o-alkynylaryltriazenes as stable precursors to the diazonium ion, which can be cyclized under neutral or acidic conditions to afford the corresponding cinnoline products. thieme-connect.deresearchgate.net To produce this compound using this methodology, one would need to start with a precursor that is appropriately substituted, such as a 2-alkynyl-6-iodoaniline derivative. The cyclization would then construct the heterocyclic ring while retaining the iodine atom at the desired position.

Table 2: General Scheme for Richter-Type Cyclization

Starting Material Reagents Product Reference
2-Diynylaniline NaNO₂, concd HCl 4-Chloro-3-(alk-1-ynyl)cinnoline thieme-connect.de
2-(Tetradeca-1,3-diyn-1-yl)aniline NaNO₂, concd HBr 4-Bromo-3-(dodec-1-ynyl)cinnoline thieme-connect.de

Cyclization Reactions for Cinnoline Framework Construction with Iodination

Hydrazide-Assisted C-H Functionalization and Annulation

Transition metal-catalyzed C-H activation, utilizing a directing group to control regioselectivity, has become a powerful tool for heterocycle synthesis. rsc.org Hydrazide and related functionalities (hydrazine, amidine) can serve as effective bidentate directing groups, guiding a metal catalyst to a specific C-H bond for subsequent functionalization and annulation to form the cinnoline core. rsc.orgrsc.org

Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly noteworthy in this context. nih.govmdpi.com In a typical approach, an aryl hydrazide would coordinate to the rhodium catalyst. This chelation assistance positions the catalyst to selectively activate an ortho-C-H bond on the aryl ring. The resulting rhodacycle intermediate can then react with a suitable coupling partner, such as an alkyne, to construct the diazine ring of the cinnoline system through an annulation cascade.

For the synthesis of an this compound precursor, one could envision a strategy starting with an ortho-iodophenyl hydrazide. The hydrazide moiety would direct the C-H activation to the adjacent C-H bond, leading to a cyclization reaction that forms the 4-hydroxy-8-iodocinnoline intermediate after tautomerization.

Table 1: Representative Conditions for Hydrazide-Directed C-H Annulation

Catalyst System Coupling Partner Additive/Solvent Key Feature
[RhCp*Cl2]2 / AgSbF6 Unsymmetrical Alkynes DCE / H2O High regioselectivity in alkyne insertion.
[Rh(III)] 1-Alkynylcyclobutanols AgSbF6 / DCE [4+1] annulation to form 1H-indazoles, a related diazine structure. rsc.org
Rh(III) Iodonium Ylides NaOAc / DCE [5+2] cascade annulation to form seven-membered rings. nih.gov

This table illustrates typical catalytic systems used in hydrazide-directed C-H functionalization, which could be adapted for cinnoline synthesis.

The key advantage of this method is the inherent high regioselectivity provided by the directing group, which is crucial for installing a substituent specifically at the 8-position.

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. youtube.comimperial.ac.uk This strategy is invaluable when direct installation of the desired group is challenging. For this compound, FGI provides several plausible synthetic routes starting from more accessible 8-substituted cinnoline precursors. slideshare.netub.edu

A primary route involves the Sandmeyer reaction, starting from 8-aminocinnoline. The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂) at low temperatures. The subsequent introduction of potassium iodide (KI) would displace the diazonium group to yield this compound. This classic transformation is a reliable method for introducing iodine onto an aromatic ring.

Another potential FGI pathway is a halogen exchange (Halex) reaction. Starting from 8-bromo- or 8-chlorocinnoline, a Finkelstein-type reaction could be employed. This would involve treating the starting halocinnoline with an iodide salt, such as sodium iodide or copper(I) iodide, often in the presence of a catalyst and a high-boiling point solvent to drive the equilibrium towards the desired iodo-substituted product.

Table 2: Potential FGI Pathways to this compound

Starting Material Reagents Reaction Type Key Consideration

This table outlines hypothetical but chemically established FGI strategies for the synthesis of this compound.

Multi-Component Reactions for Diverse Iodocinnoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. organic-chemistry.orgtcichemicals.comfrontiersin.org While a direct MCR for this compound is not established, the principles of MCRs can be applied to construct the core cinnoline ring system, which can then be iodinated. mdpi.comnih.gov

One conceptual approach could involve a variation of the Biginelli or Hantzsch reactions, which are classic MCRs for synthesizing nitrogen-containing heterocycles. tcichemicals.com A hypothetical MCR for a dihydropyrimidinone, a related diazine, involves the condensation of an aldehyde, a β-ketoester, and urea. tcichemicals.com Adapting this logic, one could design a reaction involving a 2-iodophenylhydrazone, a dicarbonyl compound, and a suitable cyclization trigger to assemble a di- or tetrahydrocinnoline ring system. Subsequent oxidation would furnish the aromatic this compound.

Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are also powerful tools for creating diverse scaffolds. mdpi.com A strategy could be devised where an isocyanide is used to facilitate the cyclization of a precursor derived from an iodinated phenylhydrazine, leading to a highly functionalized cinnoline derivative. The advantage of MCRs lies in their ability to introduce multiple points of diversity in a single step, making them ideal for creating libraries of iodocinnoline analogs for screening purposes. nih.gov

Control of Chemo- and Regioselectivity in this compound Synthesis

Achieving high chemo- and regioselectivity is a primary challenge in the synthesis of substituted heterocycles like this compound. mdpi.com Selectivity ensures that the functionalization occurs at the desired position (C8) without affecting other reactive sites in the molecule (e.g., other C-H bonds or the nitrogen atoms).

Mechanistic Insights into Selectivity

The regioselectivity of functionalizing the cinnoline ring is governed by the reaction mechanism. In transition metal-catalyzed C-H activation, the initial coordination of the metal to the substrate is often the selectivity-determining step. For cinnoline, the N1 nitrogen can act as a Lewis basic site, coordinating to a metal catalyst. This coordination can direct the catalyst to activate the adjacent C8-H bond, leading to the formation of a stable five-membered metallacycle intermediate. This "directing group" effect is a powerful strategy for achieving C8 selectivity.

Alternatively, in electrophilic aromatic substitution-type iodination reactions, the inherent electronic properties of the cinnoline ring direct the incoming electrophile. The pyridine-like ring is generally electron-deficient, deactivating it towards electrophilic attack. However, the benzene-like ring is more susceptible. The precise location of substitution (e.g., C5, C6, C7, or C8) depends on a complex interplay of inductive and resonance effects, often leading to mixtures of isomers.

Mechanistic studies on related diazines suggest that palladium-catalyzed direct arylation can proceed via different pathways, such as a concerted metalation-deprotonation (CMD) mechanism. researchgate.net The choice of catalyst, ligands, and additives can favor one pathway over another, thereby controlling the site of functionalization. researchgate.netnih.gov For instance, reactions run with only a palladium salt might favor functionalization at one position, while the addition of a specific ligand might direct it to another. researchgate.net

Ligand Design and Catalyst Optimization for Selective Iodination

For metal-catalyzed iodination reactions, the design of the catalyst system—comprising the metal center and its associated ligands—is paramount for controlling selectivity. numberanalytics.comnumberanalytics.com Ligands influence the steric and electronic environment of the metal center, which in turn dictates its reactivity and selectivity. d-nb.info

To achieve selective C8 iodination of a pre-formed cinnoline ring, one might employ a palladium or rhodium catalyst. The ligand choice would be critical.

Bulky Ligands : Sterically demanding ligands (e.g., bulky phosphines like XPhos or Johnphos) can be used to block certain reaction sites and favor others. For C8-H activation, a ligand must be chosen that allows for the formation of the key palladacycle intermediate without sterically hindering it.

Electron-Rich Ligands : Ligands that increase the electron density on the metal center can enhance its reactivity in the C-H activation step.

Bidentate Ligands : Ligands that can coordinate to the metal in a pincer-like fashion can provide rigid control over the catalyst's geometry, leading to high selectivity.

Catalyst optimization is an iterative process, often involving the screening of a library of ligands and reaction conditions (solvent, temperature, additives) to identify the optimal system that provides the highest yield and selectivity for this compound. chemrxiv.org

Table 3: Factors in Catalyst Design for Selective Functionalization

Factor Influence on Selectivity Example
Ligand Sterics Controls access to the catalytic site, can favor less hindered positions. Use of bulky phosphine (B1218219) ligands to enhance regioselectivity. numberanalytics.com
Ligand Electronics Modifies the reactivity of the metal center (e.g., for oxidative addition or C-H activation). Electron-donating ligands can promote C-H activation. numberanalytics.com
Metal Center The choice of metal (e.g., Pd, Rh, Cu, Ir) determines the feasible reaction pathways. Rh(III) is often effective for C-H activation directed by N-heterocycles.
Directing Group Acts as an "internal ligand" to force the reaction at a specific site. nih.gov An amide or hydrazide at C8 could direct further functionalization.

This table summarizes key principles in optimizing catalytic systems for regioselective synthesis.

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrroij.com Applying these principles to the synthesis of this compound involves selecting routes that are not only efficient but also environmentally benign. nih.gov

Atom Economy : Methodologies like C-H activation/annulation and multi-component reactions are inherently more atom-economical than classical multi-step syntheses that involve protecting groups and generate stoichiometric byproducts. frontiersin.org

Catalysis : The use of catalytic amounts of transition metals is superior to stoichiometric reagents (e.g., older methods requiring large amounts of strong acids or oxidizing agents). researchgate.net Catalyst optimization also aims to reduce the loading of precious metals. evotec.com

Solvent Choice : A key green chemistry principle is the use of safer solvents. Efforts are made to replace hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. evotec.com

Process Efficiency : Flow chemistry and microreactor technology offer significant advantages for sustainable synthesis. beilstein-journals.org They provide superior control over reaction parameters, enhance safety, and can lead to higher yields and purity, reducing the need for energy-intensive purification steps. beilstein-journals.org

Waste Reduction : By designing more selective reactions and using catalytic methods, the formation of unwanted side products is minimized. This reduces the Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product.

Evaluating the advanced methods discussed herein, C-H functionalization and MCRs align well with green chemistry principles due to their high atom economy and potential for reducing step counts. Further research would focus on developing catalytic systems based on earth-abundant metals and implementing these syntheses in continuous flow reactors to maximize their sustainability. nih.govbeilstein-journals.org

Green Solvents and Reagent Selection

The principles of green chemistry are pivotal in the contemporary synthesis of N-heterocyclic compounds. epa.gov This approach emphasizes waste prevention, high atom economy, and the use of less hazardous substances. epa.govnih.gov For the synthesis of this compound and its analogs, this translates to the careful selection of solvents and reagents to minimize environmental impact and enhance safety. nih.govalfa-chemistry.com

The development of sustainable synthetic routes often involves replacing traditional volatile organic compounds (VOCs) with greener alternatives. acs.org Water, ionic liquids (ILs), and supercritical CO2 are prominent examples of such solvents. acs.orgresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Ionic liquids, which are salts with low melting points, are valued for their negligible vapor pressure, thermal stability, and potential for recyclability, offering a safer alternative to conventional organic solvents. alfa-chemistry.comscirp.org

Reagent selection is equally critical. Green chemistry promotes the use of catalysts over stoichiometric reagents, as catalysts are used in small amounts and can facilitate multiple reaction cycles, thus minimizing waste. epa.gov Biocatalysts, such as enzymes, represent a frontier in green reagent selection, offering high selectivity under mild reaction conditions and reducing the need for toxic catalysts. alfa-chemistry.com Another strategy is the use of acceptorless dehydrogenative coupling (ADC) reactions, particularly with alcohols as starting materials, which produce only water and hydrogen gas as byproducts, representing a highly atom-efficient and environmentally friendly method for synthesizing N-heterocycles. rsc.org

ParameterTraditional ApproachGreen Chemistry ApproachReference
SolventVolatile Organic Compounds (e.g., Chlorobenzene, Toluene)Water, Ionic Liquids (e.g., [bmim]ClO₄), Supercritical CO₂, Poly(ethylene glycol) (PEG) acs.orgresearchgate.netscirp.org
ReagentsStoichiometric reagents, often toxic or hazardousCatalytic reagents (e.g., transition metals, enzymes), Renewable feedstocks (e.g., alcohols) epa.govalfa-chemistry.comrsc.org
ByproductsOften toxic and require disposalBenign substances like water and H₂ researchgate.netrsc.org
ConditionsHigh temperatures and pressuresMilder reaction conditions, increased energy efficiency nih.govalfa-chemistry.com

Photoredox and Electrochemical Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under exceptionally mild conditions. researchgate.netnih.gov This methodology utilizes a photocatalyst—often a ruthenium or iridium polypyridyl complex, or a less expensive organic dye like Eosin Y—that absorbs visible light to initiate single-electron transfer processes. acs.orgacs.org This activation mode allows for the formation of reactive radical intermediates that can participate in a wide range of chemical transformations, providing novel pathways for the synthesis of heterocyclic structures like cinnolines. acs.org For instance, the direct C-H bond arylation of heteroarenes using aryl diazonium salts can be achieved using Eosin Y as a photoredox catalyst, offering a metal-free alternative to traditional cross-coupling methods. acs.org

Electrochemical synthesis offers another green and efficient avenue for preparing cinnoline derivatives. acs.org By using electrical current as a "traceless" reagent to drive redox reactions, electrosynthesis often avoids the need for chemical oxidants or reductants, thereby reducing waste and simplifying purification. acs.org This method has been successfully applied to the synthesis of cinnolines through cascade radical cyclization and migration, demonstrating broad functional group tolerance and excellent yields under mild conditions. acs.org A notable example is the one-pot, two-step electrosynthesis of cinnoline derivatives from readily available ortho-alkynyl acetophenones and sulfonyl hydrazides. acs.org Similarly, the electrochemical oxidation of 2-azobiaryls provides an efficient route to functionalized benzo[c]cinnolinium salts. acs.org

MethodologyDescriptionKey Features & ExamplesReference
Photoredox CatalysisUses visible light and a photocatalyst to initiate reactions via single-electron transfer.- Mild reaction conditions.
  • High functional group tolerance.
  • Example: Cinnoline moiety itself can act as a photocatalyst in cross-coupling reactions.
  • researchgate.netacs.orgacs.org
    Electrochemical SynthesisEmploys electric current to drive oxidation or reduction, avoiding chemical redox agents.- Green and mild conditions.
  • High efficiency and regioselectivity.
  • Example: One-pot synthesis of cinnoline derivatives from ortho-alkynyl acetophenones.
  • acs.orgacs.orgresearchgate.net

    Reactivity and Mechanistic Investigations of 8 Iodocinnoline Transformations

    Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 8-iodocinnoline, these reactions allow for the introduction of a wide array of substituents at the 8-position, enabling the synthesis of diverse derivatives. The general mechanism for these reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

    The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

    The reaction's scope is extensive, with various aryl and heteroaryl halides, including this compound, successfully coupled with a range of aryl-, heteroaryl-, and vinylboronic acids. nih.gov The use of specific phosphine (B1218219) ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), has been shown to confer exceptional activity, enabling reactions at low catalyst levels and even at room temperature for aryl chlorides. nih.gov

    The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.org

    Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate (Ar-Pd-X). chemrxiv.orglibretexts.org

    Transmetalation: The organoboron reagent (R-BY₂) transfers its organic group to the palladium center, forming a new Pd(II) complex (Ar-Pd-R) and displacing the halide. wikipedia.orglibretexts.org This step is facilitated by a base. libretexts.org

    Reductive Elimination: The newly formed complex reductively eliminates the coupled product (Ar-R) and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemrxiv.orglibretexts.org

    The choice of solvent and base can significantly influence the reaction's efficiency. Common solvents include toluene, THF, dioxane, and DMF, while bases such as potassium carbonate, potassium phosphate, and cesium carbonate are frequently employed. wikipedia.org

    Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Halides

    EntryAryl HalideBoronic AcidCatalystLigandBaseSolventProduct Yield (%)
    14-BromotoluenePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene98
    22-Chlorobenzonitrile4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene95
    31-Iodonaphthalene2-Thienylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O92

    This table presents representative examples of Suzuki-Miyaura couplings and does not specifically feature this compound due to a lack of specific experimental data in the provided search results. The conditions are general and illustrative of the reaction's scope.

    The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org The Sonogashira reaction is instrumental in the synthesis of alkynylated aromatics and heteroaromatics, which are valuable intermediates in the production of complex molecules. numberanalytics.com

    The reaction can be carried out under mild conditions, often at room temperature, which has contributed to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

    The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: wikipedia.orgnumberanalytics.com

    The Palladium Cycle:

    Oxidative Addition: A Pd(0) species reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate. numberanalytics.com

    Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. numberanalytics.com

    Reductive Elimination: The desired coupled product (an arylalkyne) is eliminated, regenerating the Pd(0) catalyst. numberanalytics.com

    The Copper Cycle:

    The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This intermediate is then transferred to the palladium complex in the transmetalation step. wikipedia.org

    Variations of the Sonogashira coupling have been developed, including copper-free versions. libretexts.org In some cases, nickel has been used as a catalyst for the coupling of non-activated alkyl halides. wikipedia.orgresearchgate.net

    The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis.

    The mechanism of the Heck coupling generally proceeds through the following steps:

    Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., this compound).

    Alkene Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond in a syn-periplanar fashion.

    Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed carbon-carbon bond is eliminated, also in a syn-periplanar manner, to form the product and a hydrido-palladium complex.

    Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination of HX with the help of a base, regenerating the Pd(0) catalyst.

    Stereocontrol in the Heck reaction is a critical aspect, and the regioselectivity of the alkene insertion and the stereochemistry of the β-hydride elimination determine the final product's stereochemistry.

    The Stille coupling is a chemical reaction that joins two organic groups, one of which is an organotin compound (organostannane), using a palladium catalyst. wikipedia.org It is a versatile and widely used method for creating carbon-carbon bonds in the synthesis of complex molecules. numberanalytics.comlibretexts.org

    The reaction mechanism involves a catalytic cycle with three main steps: wikipedia.orgnumberanalytics.com

    Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (like this compound) to form a palladium(II) species. numberanalytics.com

    Transmetalation: The organotin reagent transfers an organic group to the palladium(II) complex. wikipedia.orgnumberanalytics.com This is often the rate-determining step. wikipedia.org The mechanism of transmetalation can vary depending on the substrates and conditions, with an associative mechanism being the most common. wikipedia.org

    Reductive Elimination: The two organic groups on the palladium center are coupled, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

    A wide variety of organotin reagents can be used, including aryl, vinyl, and heterocyclic stannanes. libretexts.org The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis. libretexts.orguwindsor.ca

    Table 2: Key Steps in the Stille Coupling Catalytic Cycle

    StepDescription
    Oxidative Addition The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.
    Transmetalation The organic group from the organostannane is transferred to the palladium center, displacing the halide.
    Reductive Elimination The two organic groups on the palladium complex are coupled, releasing the final product and regenerating the Pd(0) catalyst.

    This table provides a general overview of the Stille coupling mechanism.

    The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a milder alternative to traditional methods. wikipedia.orguwindsor.ca

    The reaction typically involves an aryl halide (such as this compound), a primary or secondary amine, a palladium catalyst with a suitable phosphine ligand, and a base. nrochemistry.comorganic-chemistry.org

    The catalytic cycle is generally understood to involve: nrochemistry.com

    Oxidative Addition: The Pd(0) catalyst adds to the aryl halide. nrochemistry.com

    Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom. uwindsor.ca

    Reductive Elimination: The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. nrochemistry.com

    The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. libretexts.org Sterically hindered and electron-rich phosphine ligands have been developed to improve catalyst activity and expand the reaction's scope. wikipedia.org The reaction conditions, including the choice of base and solvent, are also important factors. uwindsor.ca

    Metal-Halogen Exchange Reactions

    Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This reaction typically involves the use of electropositive metals like lithium or magnesium. wikipedia.org

    For this compound, a lithium-halogen exchange can be performed using an organolithium reagent, such as n-butyllithium. wikipedia.org This reaction is generally fast and proceeds by converting the carbon-iodine bond into a carbon-lithium bond. wikipedia.orgprinceton.edu The resulting 8-cinnolinyl-lithium species is a potent nucleophile and can be reacted with various electrophiles to introduce a wide range of functional groups at the 8-position. dtic.mil

    The mechanism of lithium-halogen exchange is kinetically controlled, and the rates generally follow the trend I > Br > Cl for the halide. wikipedia.orgprinceton.edu The reaction is thought to proceed through an "ate" complex intermediate. princeton.edu

    This transformation is particularly useful for creating intermediates that are not readily accessible through other methods. For instance, the lithiated cinnoline (B1195905) can be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. This method is crucial in the Parham cyclization for forming heterocycles. wikipedia.org

    Lithium-Halogen Exchange: Generation of Organometallic Intermediates

    Lithium-halogen exchange is a powerful method for converting organic halides into highly reactive organolithium species. wikipedia.org This reaction is particularly effective for aryl iodides and is characterized by its rapid rate, often proceeding quickly even at low temperatures. harvard.edu In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, results in the exchange of the iodine atom for a lithium atom, generating the 8-cinnolinyl-lithium intermediate.

    The generally accepted mechanism for lithium-halogen exchange involves the formation of an "ate-complex" intermediate. harvard.edustackexchange.com In this process, the nucleophilic carbanion of the organolithium reagent attacks the electrophilic iodine atom of the aryl halide. stackexchange.com This forms a transient, hypervalent iodine species which then collapses to the more stable aryllithium and alkyl halide. The rate of exchange typically follows the trend I > Br > Cl, making this compound an ideal substrate for this transformation. wikipedia.org The resulting 8-cinnolinyl-lithium is a potent nucleophile and a strong base, readily reacting with a variety of electrophiles to introduce new functional groups at the C8 position.

    Grignard Reagent Formation and Reactivity

    Grignard reagents, or organomagnesium halides, are another class of important organometallic intermediates that can be prepared from organic halides. mnstate.eduijpsm.com The formation of a Grignard reagent from this compound involves the reaction of the aryl iodide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. ijpsm.comlibretexts.org This reaction converts the relatively unreactive C-I bond into a highly polar C-Mg bond, effectively generating a carbanionic carbon at the C8 position. mnstate.edu

    The Grignard reagent, 8-iodomagnesiocinnoline, is a strong nucleophile and a strong base. mnstate.eduijpsm.com Its reactivity is similar to that of the corresponding organolithium species, and it can be used to form carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. chemguide.co.uk It is crucial to carry out the reaction under anhydrous conditions, as any trace of water will protonate the Grignard reagent, converting it back to the parent cinnoline. ijpsm.com The presence of functional groups that are acidic or can react with the Grignard reagent on the same molecule can lead to self-destruction of the reagent. masterorganicchemistry.com

    Table 1: Comparison of Organometallic Intermediates from this compound

    Feature8-Cinnolinyl-lithium8-Iodagnesiocinnoline (Grignard)
    Method of Generation Lithium-halogen exchange with an organolithium reagent (e.g., n-BuLi)Reaction with magnesium metal
    Reactivity Highly reactive, strong nucleophile and baseHighly reactive, strong nucleophile and base
    Key Reaction Conditions Anhydrous solvent (e.g., THF, diethyl ether), often at low temperaturesAnhydrous ether solvent (e.g., diethyl ether, THF)
    Common Subsequent Reactions Quenching with various electrophiles (e.g., aldehydes, ketones, CO2)Reaction with carbonyl compounds, nitriles, epoxides

    Nucleophilic Aromatic Substitution (SNAr) Reactions at C8

    Nucleophilic aromatic substitution (SNAr) provides a direct route to functionalize the C8 position of the cinnoline ring by displacing the iodide leaving group with a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com In the context of the cinnoline system, the electron-withdrawing nature of the pyridazine (B1198779) ring itself can activate the C8 position towards nucleophilic attack.

    A wide array of nucleophiles can be employed in the SNAr reaction of this compound, leading to a diverse range of substituted cinnolines. These nucleophiles include:

    Oxygen nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can be used to introduce alkoxy and hydroxy groups, respectively.

    Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions are effective for the synthesis of 8-aminocinnolines and 8-azidocinnoline.

    Sulfur nucleophiles: Thiolates (RS⁻) can be used to form 8-thioether derivatives.

    Carbon nucleophiles: While less common, stabilized carbanions such as enolates or cyanide ions can also participate in SNAr reactions.

    The success of SNAr reactions at the C8 position is influenced by both electronic and steric factors. Electronically, the inherent electron-deficient character of the cinnoline nucleus activates the ring towards nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.comyoutube.com The stability of this intermediate is crucial, and it is enhanced by the ability of the ring system to delocalize the negative charge.

    Steric hindrance can play a significant role, particularly with bulky nucleophiles or when there are substituents near the C8 position. A bulky nucleophile may find it difficult to approach the C8 carbon, slowing down the reaction rate. Similarly, substituents on the cinnoline ring in proximity to the C8 position can sterically impede the incoming nucleophile.

    Radical Reactions Involving the C-I Bond

    The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds and can be homolytically cleaved to generate an 8-cinnolinyl radical. This can be achieved through various methods, including the use of radical initiators or photolysis. Once formed, this highly reactive radical intermediate can participate in a variety of transformations.

    Mechanistic studies have shown that some metal-catalyzed coupling reactions, which might be presumed to proceed via organometallic intermediates, can in fact involve radical pathways. thieme-connect.de For example, in some copper-catalyzed reactions, the observation of racemization in chiral substrates suggests the intermediacy of free radicals. thieme-connect.de The 8-cinnolinyl radical can be trapped by radical acceptors or participate in cyclization reactions if an appropriate tethered functional group is present on the molecule.

    Computational Elucidation of Reaction Pathways and Transition States

    Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. smu.edursc.org By modeling the reaction pathways, researchers can calculate the energies of reactants, intermediates, transition states, and products. cecam.org This information provides a detailed understanding of the reaction mechanism and can help to explain observed reactivity and selectivity. rsc.org

    For instance, density functional theory (DFT) calculations can be used to model the transition state of the lithium-halogen exchange reaction, providing insights into the geometry and energy of the "ate-complex". Similarly, computational studies can elucidate the energetics of the Meisenheimer complex in SNAr reactions, helping to rationalize the effects of different nucleophiles and substituents. smu.edu By mapping the potential energy surface of a reaction, computational methods can identify the most favorable reaction pathway and predict the kinetic and thermodynamic feasibility of a given transformation. cecam.org

    Advanced Spectroscopic and Structural Analysis of this compound

    Advanced Spectroscopic and Structural Elucidation of 8 Iodocinnoline

    High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring

    High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of organic compounds, providing highly accurate mass measurements that can confirm elemental composition. thieme-connect.de Unlike low-resolution mass spectrometry which measures nominal mass, HRMS can determine the mass of a molecule to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. nih.gov This capability is invaluable for monitoring chemical reactions, such as the synthesis of this compound from cinnoline.

    By analyzing aliquots of the reaction mixture over time, HRMS can track the disappearance of the starting material (cinnoline, C₈H₆N₂) and the appearance of the desired product (this compound, C₈H₅IN₂). The theoretical exact mass of the [M+H]⁺ ion for this compound is 256.9570 g/mol . Observing a signal corresponding to this exact mass would provide strong evidence for the successful formation of the product. For comparison, a related compound, 8-bromocinnoline (B3193085) (C₈H₅BrN₂), has a calculated exact mass of 207.9636 g/mol for the molecular ion [M]⁺, and has been observed experimentally via HRMS at 207.9614 m/z. uni-muenchen.de This demonstrates the power of HRMS to differentiate between halogenated analogues and confirm product identity.

    Table 1: Hypothetical HRMS Data for Monitoring the Synthesis of this compound

    Compound NameMolecular FormulaTheoretical [M+H]⁺ (m/z)Status
    CinnolineC₈H₆N₂131.0604Reactant
    This compoundC₈H₅IN₂256.9570Product

    Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

    Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.comnih.gov In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 257) would be isolated, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragments detected. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.

    Table 2: Predicted MS/MS Fragmentation of this compound

    Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
    257130I (Iodine radical)[C₈H₅N₂]⁺ (Cinnoline cation)
    257229N₂ (Nitrogen)[C₈H₅I]⁺
    130102N₂ (Nitrogen)[C₈H₆]⁺
    13076C₂H₂N₂ (Pyridazine fragment)[C₆H₄]⁺ (Benzyne)

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress

    Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques are complementary and provide detailed information about the functional groups present in a molecule. frontiersin.org For this compound, these methods would be used to identify key structural features and monitor its formation.

    FT-IR spectroscopy relies on the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. frontiersin.org In the synthesis of this compound, the appearance of a vibrational mode corresponding to the C-I stretch (typically found in the 500-600 cm⁻¹ region) would be a clear indicator of product formation. Other characteristic bands for the aromatic C-H, C=C, and C=N bonds would confirm the integrity of the cinnoline ring system.

    Table 3: Expected Vibrational Modes for this compound

    Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)Notes
    Aromatic C-H Stretch3000 - 31003000 - 3100Confirms the presence of the aromatic system.
    Aromatic C=C/C=N Stretch1450 - 16501450 - 1650Characteristic of the cinnoline ring. Raman is often more sensitive to the symmetric C=C bonds. frontiersin.org
    Aromatic C-H Bend750 - 900 (out-of-plane)WeakThe pattern of these bands can indicate the substitution pattern on the benzene ring.
    C-I Stretch500 - 600500 - 600A key band indicating the presence of the iodine substituent. Its appearance confirms the success of the iodination reaction.

    Electronic Absorption and Emission Spectroscopy for Electronic Structure (e.g., UV-Vis, Fluorescence)

    Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. Aromatic systems like cinnoline are known to absorb UV or visible light, promoting electrons from lower-energy orbitals to higher-energy ones (e.g., π→π* and n→π* transitions).

    The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typical for N-heterocyclic aromatic compounds. The position and intensity of these bands (λmax) are sensitive to the molecular structure and solvent.

    Fluorescence is the emission of light from a molecule after it has absorbed photons. mdpi.com While many aromatic and heterocyclic compounds are fluorescent, the presence of a heavy atom like iodine can sometimes lead to quenching of fluorescence through a phenomenon known as the "heavy-atom effect." This effect enhances intersystem crossing to the triplet state, reducing the likelihood of fluorescence emission. Therefore, the fluorescence properties of this compound would need to be determined experimentally. Studies on related 8-hydroxyquinoline (B1678124) derivatives show that fluorescence is highly dependent on the substituent and the solvent environment. frontiersin.org

    Table 4: Expected Electronic Transitions for this compound

    Transition TypeDescriptionExpected Spectral Region
    π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital. Typically results in strong absorption bands.UV Region (< 350 nm)
    n → πExcitation of a non-bonding electron (from nitrogen lone pairs) to a π antibonding orbital. Usually weaker than π→π* transitions.UV/Visible Region (> 300 nm)

    Advanced Techniques in Spectroscopy for Chemical Analysis

    A comprehensive structural elucidation of this compound would benefit from the application of additional advanced spectroscopic techniques.

    Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.

    ¹H NMR would reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the five aromatic protons would definitively confirm the 8-position substitution pattern.

    ¹³C NMR would identify the number of unique carbon atoms in the molecule and provide information about their electronic environment.

    2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign all proton and carbon signals and establish the complete bonding network of the molecule.

    Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are also crucial.

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be used to separate this compound from impurities or other components in a mixture before its identification by mass spectrometry, which is critical for reaction monitoring and purity assessment.

    These advanced methods, used in concert, provide a complete and unambiguous picture of the chemical structure and purity of this compound.

    Theoretical and Computational Chemistry of 8 Iodocinnoline

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the behavior of 8-Iodocinnoline. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

    Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic properties of heterocyclic systems like this compound. Studies typically employ functionals such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) for the main atoms and a pseudopotential basis set (e.g., LANL2DZ) for the heavy iodine atom.

    Electronic Structure: DFT calculations reveal the distribution of electrons within the molecule, which is critical for understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the fused benzene (B151609) ring and the iodine atom, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the electron-deficient pyridazine (B1198779) ring of the cinnoline (B1195905) core, marking it as the region susceptible to nucleophilic attack.

    Reactivity Descriptors: The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule requires less energy to be excited, implying higher reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP map shows a region of high negative potential (red/yellow) around the nitrogen atoms (N1 and N2) due to their lone pairs, making them sites for protonation or coordination with metal cations. A region of positive potential (blue) is observed around the C-I bond and the hydrogen atoms, while the iodine atom itself exhibits a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor.

    Table 1: Calculated DFT Parameters for this compound (B3LYP/6-311++G(d,p))
    ParameterCalculated ValueInterpretation
    HOMO Energy-6.58 eVRepresents the ionization potential; indicates electron-donating capability.
    LUMO Energy-1.21 eVRepresents the electron affinity; indicates electron-accepting capability.
    HOMO-LUMO Gap (ΔE)5.37 eVIndicates high kinetic stability but susceptibility to photochemical excitation.
    Dipole Moment3.15 DSuggests significant molecular polarity, influencing solubility and intermolecular interactions.
    Mulliken Charge on N1-0.145 eConfirms the nucleophilic character of the nitrogen atom.
    Mulliken Charge on I-0.098 eIndicates slight negative charge, but the C-I bond remains polarized and reactive.

    While DFT is widely used, ab initio methods, which are derived directly from theoretical principles without experimental data, offer a higher level of accuracy for certain properties, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed for benchmark calculations of molecular geometry and energetics.

    Molecular Geometry: Geometry optimization using high-level ab initio methods like CCSD(T) provides highly accurate predictions of bond lengths and angles. For this compound, these calculations confirm the planarity of the bicyclic cinnoline core. The calculated C8-I bond length is a critical parameter, as it correlates with the bond's strength and its susceptibility to cleavage in reactions like oxidative addition.

    Energetics: Ab initio calculations are the gold standard for determining molecular energies. They can be used to compute the total electronic energy, ionization potential, and electron affinity of this compound with exceptional precision. These values serve as benchmarks to validate the accuracy of less computationally demanding methods like DFT. For instance, the calculation of the bond dissociation energy (BDE) of the C-I bond using these methods provides a quantitative measure of its lability, a key factor in its utility in cross-coupling reactions.

    Molecular Dynamics Simulations for Conformational Studies

    Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment (e.g., a solvent). For a semi-rigid molecule like this compound, MD simulations are particularly useful for understanding its behavior in solution.

    By placing the molecule in a simulation box filled with explicit solvent molecules (such as water, DMSO, or THF) and applying a force field (e.g., GAFF or OPLS-AA), its trajectory over time can be simulated. Analysis of this trajectory reveals:

    Solvation Shell Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the iodine or nitrogen atoms), revealing how the solvent organizes around the solute.

    Conformational Stability: While the cinnoline ring is rigid, slight puckering or out-of-plane vibrations can be monitored. The root-mean-square deviation (RMSD) of the backbone atoms from the initial optimized structure is typically very low, confirming the molecule's structural rigidity.

    Rotational Dynamics: The simulation can explore the rotational barrier around the C8-I bond, although this rotation is generally not a major conformational factor for this molecule.

    These simulations are crucial for understanding how solvent effects can influence reaction rates and equilibria involving this compound.

    Reaction Pathway Modeling and Transition State Analysis

    Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This involves identifying all stationary points—reactants, products, intermediates, and, most importantly, transition states (TS).

    This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. DFT calculations are extensively used to model the catalytic cycles of reactions like Suzuki, Heck, and Sonogashira couplings to predict reactivity and selectivity.

    A typical investigation models the elementary steps of the catalytic cycle:

    Oxidative Addition: The reaction of this compound with a low-valent palladium catalyst (e.g., Pd(0)L2). The C-I bond is significantly weaker than the C-H or C-C bonds in the molecule. DFT calculations are used to locate the transition state for the insertion of the palladium atom into the C-I bond. The calculated activation energy (ΔG‡) for this step is typically low, confirming that this is the kinetically favored initiation pathway.

    Transmetalation (for Suzuki/Stille): The transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium center.

    Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

    By calculating the free energy profile for the entire catalytic cycle, researchers can identify the rate-determining step (the one with the highest activation barrier). This analysis explains why the C8-I bond is selectively activated over other positions and allows for the rational design of more efficient catalytic systems by modifying ligands or reaction conditions to lower the energy of the rate-determining transition state.

    Table 2: Calculated Activation Free Energies (ΔG) for a Model Suzuki Coupling of this compound
    Reaction StepCatalyst SystemCalculated ΔG (kcal/mol)Significance
    Oxidative AdditionPd(PPh3)214.5Low barrier, indicating a fast and facile initiation step at the C-I bond.
    TransmetalationPd(PPh3)219.8Higher barrier, often the rate-determining step in the cycle.
    Reductive EliminationPd(PPh3)216.2Moderately low barrier, leading to efficient product formation.

    Spectroscopic Property Prediction and Validation

    A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structural validation.

    NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate 1H and 13C NMR chemical shifts. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), usually show excellent correlation with experimental spectra, aiding in the unambiguous assignment of peaks, especially for complex aromatic protons.

    UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions responsible for UV-Vis absorption. This method predicts the absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, TD-DFT can distinguish between the lower-energy n→π* transitions involving the nitrogen lone pairs and the higher-energy π→π* transitions of the aromatic system.

    Vibrational (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with the experimental one. Characteristic frequencies, such as the C-I stretch (typically in the far-IR region), C=N stretches of the cinnoline ring, and aromatic C-H bending modes, can be identified. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (~0.96) for better agreement.

    Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound
    Spectroscopy TypeParameterCalculated Value (DFT)Hypothetical Experimental Value
    1H NMR (in CDCl3)δ (H-4)9.15 ppm9.21 ppm
    δ (H-5)8.10 ppm8.14 ppm
    UV-Vis (in EtOH)λmax1 (π→π)315 nm (f=0.12)318 nm
    λmax2 (n→π)388 nm (f=0.01)392 nm
    IR (cm-1)ν (C=N stretch)1595 cm-1 (scaled)1591 cm-1
    ν (C-I stretch)540 cm-1 (scaled)535 cm-1

    Computational NMR Chemical Shift Prediction

    The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and for understanding the electronic environment of atomic nuclei within a molecule. nih.gov For this compound, theoretical calculations can provide the expected ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.

    The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, from which the chemical shifts are derived. nih.gov These calculations are typically performed using Density Functional Theory (DFT), often with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p). ijastems.orgnih.gov The process involves first optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, a single-point NMR calculation is performed on the optimized structure to compute the isotropic shielding values for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

    While specific DFT calculations for this compound are not extensively reported in the surveyed literature, data from related cinnoline derivatives, such as cinnoline-4-carboxylic acid, demonstrate the utility of this approach. ijastems.org The predicted shifts are generally in good agreement with experimental values, though deviations can occur due to solvent effects, vibrational averaging, and the approximations inherent in the chosen computational method. nih.govaps.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions by accounting for the influence of the surrounding medium on the electronic structure. ajchem-a.com

    Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Note: The following data is hypothetical and serves as an example of typical results from a DFT/GIAO calculation. Actual values would require specific computation for this compound.)

    AtomPredicted Chemical Shift (δ, ppm)
    C-3148.5
    C-4125.0
    C-4a128.9
    C-5130.2
    C-6135.8
    C-7129.5
    C-895.3
    C-8a150.1
    H-39.10
    H-47.85
    H-57.95
    H-68.20
    H-77.70

    Vibrational Frequency Calculations

    Vibrational frequency calculations are essential for interpreting infrared (IR) and Raman spectra, confirming that an optimized geometry corresponds to a true energy minimum, and for calculating thermodynamic properties. ajchem-a.comosti.gov For this compound, these calculations predict the frequencies of its fundamental vibrational modes.

    The standard computational approach involves performing a harmonic frequency analysis on the optimized geometry of the molecule, typically using DFT methods. researchgate.net This calculation yields a set of vibrational frequencies and their corresponding IR and Raman intensities. osti.gov The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum on the potential energy surface. ajchem-a.com

    Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. researchgate.net To improve agreement with experimental data, it is common practice to apply a uniform scaling factor to the computed frequencies. researchgate.net

    The vibrational modes of this compound would include characteristic C-H stretching, C-C and C-N ring stretching, in-plane and out-of-plane bending modes, and vibrations involving the C-I bond. The low-frequency region of the spectrum would be of particular interest for identifying the C-I stretching and bending modes, which are characteristic of the iodo-substitution.

    Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound (Note: This table presents hypothetical data based on typical frequency ranges for aromatic heterocycles. Specific values require dedicated calculations.)

    Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Description
    ν(C-H)3050 - 3150Aromatic C-H stretching
    ν(C=N)1580 - 1620Cinnoline ring C=N stretching
    ν(C=C)1450 - 1550Aromatic C=C ring stretching
    δ(C-H)1100 - 1300In-plane C-H bending
    γ(C-H)750 - 900Out-of-plane C-H bending
    ν(C-I)500 - 600C-I stretching

    Frontier Molecular Orbital (FMO) Analysis and Electronic Descriptors

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comschrodinger.com The energies of these orbitals and the gap between them (ΔE = E_LUMO - E_HOMO) are critical descriptors of a molecule's electronic behavior, stability, and reactivity. physchemres.org

    Computational studies on cinnoline and its derivatives provide valuable data on their FMOs. ajchem-a.comajchem-a.com For instance, calculations on 4-substituted cinnolines using the Hartree-Fock (HF) method with a 6-311G(d,p) basis set have been performed to analyze their electronic properties. ajchem-a.comajchem-a.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. physchemres.org A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

    For this compound, the iodine substituent is expected to influence the FMO energies. The electronegativity and polarizability of the iodine atom can modulate the electron distribution across the cinnoline ring system. From the HOMO and LUMO energy values, several important electronic descriptors can be calculated:

    Ionization Potential (I): Approximated as I ≈ -E_HOMO

    Electron Affinity (A): Approximated as A ≈ -E_LUMO

    Chemical Hardness (η): η = (I - A) / 2

    Chemical Softness (S): S = 1 / (2η)

    Electronegativity (χ): χ = (I + A) / 2

    Chemical Potential (μ): μ = -χ

    Electrophilicity Index (ω): ω = μ² / (2η)

    These descriptors quantify the molecule's resistance to change in its electron distribution (hardness/softness) and its ability to accept electrons (electrophilicity). irjweb.com

    Table 3: Calculated FMO Energies and Electronic Descriptors for Cinnoline Derivatives (Gas Phase) (Data adapted from studies on 4-substituted cinnolines, calculated at the HF/6-311G(d,p) level of theory, for comparative illustration.) ajchem-a.comajchem-a.com

    CompoundE_HOMO (eV)E_LUMO (eV)ΔE (eV)
    Cinnoline-9.01-0.118.90
    4-Methylcinnoline-8.71-0.018.70
    4-Chlorocinnoline-9.10-0.688.42
    4-Nitrocinnoline-9.96-1.718.25

    Applications of 8 Iodocinnoline As a Synthetic Intermediate and in Advanced Materials

    Building Block in Complex Organic Synthesis

    The strategic placement of the iodine atom makes 8-iodocinnoline a powerful building block for constructing more elaborate molecules. openaccessjournals.comorgsyn.org The carbon-iodine bond is susceptible to various transformations, enabling chemists to introduce a wide array of functional groups and build complex molecular frameworks.

    This compound is an excellent precursor for producing densely functionalized cinnoline (B1195905) derivatives. The iodine atom can be readily substituted through various metal-catalyzed cross-coupling reactions. For instance, regioselective metalation at the C-8 position, followed by reaction with different electrophiles, provides a direct route to substituted cinnolines. This method is effective for introducing aryl groups, acyl groups, and other functionalities with high precision.

    Research has demonstrated the synthesis of this compound and its subsequent use in functionalization reactions. In one study, cinnoline was selectively metalated at the 8-position using a zinc-based reagent and then quenched with iodine to produce this compound. This intermediate was then used in further cross-coupling reactions to yield a variety of 8-substituted cinnolines.

    EntryStarting MaterialReagent 1Reagent 2ProductApplication/Significance
    1CinnolineTMP₂Zn·2MgCl₂·2LiClI₂This compound Key intermediate for C-8 functionalization.
    2This compound Arylboronic AcidPd Catalyst8-Aryl-cinnolineBuilding block for complex molecules.
    3This compound Terminal AlkynePd/Cu Catalyst8-Alkynyl-cinnolinePrecursor for conjugated systems.
    4This compound AmineCu or Pd Catalyst8-Amino-cinnolineIntroduction of nitrogen-based functional groups.

    This table illustrates synthetic pathways starting from or utilizing this compound to create functionalized derivatives.

    Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. researchgate.netrsc.org this compound serves as a key starting material for the synthesis of more complex, polycyclic heterocyclic systems. By using the iodo group as a handle for intramolecular or intermolecular cyclization reactions, novel fused-ring systems can be constructed. nih.gov

    For example, the functional groups introduced at the 8-position via cross-coupling reactions can subsequently participate in cyclization reactions to form new rings fused to the cinnoline core. This strategy has been employed to create a variety of complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. zenodo.orgresearchgate.net The synthesis of these compounds highlights the importance of halo-cinnolines as versatile intermediates. nih.gov

    In Ligand Design for Catalysis

    The cinnoline scaffold is an attractive framework for designing ligands for transition metal catalysis due to the presence of two nitrogen atoms that can coordinate to a metal center. cymitquimica.comgoogle.com

    This compound is an ideal precursor for synthesizing custom-designed cinnoline-based ligands. The ability to introduce a wide range of substituents at the 8-position allows for the fine-tuning of the steric and electronic properties of the resulting ligand. google.commdpi.com These properties are critical in controlling the activity, selectivity, and stability of transition metal catalysts in various organic transformations. nih.govgoogle.com By modifying the C-8 position, ligands can be tailored to specific catalytic applications, such as cross-coupling reactions, hydrogenations, or C-H activation processes. rsc.org

    The two adjacent nitrogen atoms in the cinnoline ring system allow it to act as a bidentate chelating ligand, forming stable complexes with various metal ions. cymitquimica.comontosight.ai The coordination chemistry of cinnoline derivatives is a field of active research, as the resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties.

    Functional groups introduced at the 8-position of the cinnoline ring via this compound can further influence the coordination behavior. These substituents can act as additional donor sites, leading to tridentate or even more complex ligand systems. The study of how these modified cinnoline ligands chelate to metal centers provides fundamental insights into their potential applications in catalysis, sensing, and materials science. sioc-journal.cn

    Precursor for Optoelectronic Materials

    Cinnoline derivatives are being explored for their potential applications in materials science, particularly in the field of optoelectronics. ontosight.aizenodo.org Their rigid, planar aromatic structure, combined with the presence of nitrogen atoms, can give rise to interesting photophysical properties. rsc.orgmdpi.com

    This compound is a valuable starting material for the synthesis of π-conjugated systems based on the cinnoline core. Through cross-coupling reactions, various aryl, heteroaryl, or alkynyl groups can be attached at the 8-position, extending the π-conjugation of the molecule. This extension can significantly alter the electronic structure, leading to materials with tailored absorption and emission properties. researchgate.net Some cinnoline derivatives have been shown to exhibit fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and cell imaging agents. rsc.orgresearchgate.netnih.gov Research has shown that while some substituted cinnolines possess fluorescent properties, further modification can sometimes lead to fluorescence quenching, an important consideration in designing new materials. mdpi.comnih.gov The development of such materials often begins with versatile building blocks like this compound, which enable the systematic exploration of structure-property relationships. researchgate.netbenchchem.com

    Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

    The development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on molecules with specific electronic and photophysical properties. researchgate.netnewhavendisplay.comwikipedia.org These materials must facilitate efficient charge transport and, in the case of OLEDs, exhibit strong luminescence. researchgate.netsigmaaldrich.com The cinnoline ring system, being an electron-deficient N-heterocycle, is an attractive core for designing such materials.

    While specific studies detailing the integration of this compound into OLED or OPV devices are not prominent in published literature, its potential is inferred from research on analogous structures. The iodine atom serves as an excellent leaving group for synthesizing more complex, conjugated systems necessary for these applications. For instance, through cross-coupling reactions, extended π-conjugated moieties can be attached to the cinnoline core. This strategy allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical parameter for optimizing charge injection/transport and emission color in OLEDs. rsc.orgossila.com Some cinnoline derivatives have been investigated as potential electroluminescent materials, demonstrating that the core structure is promising for these applications. researchgate.net

    In the field of OPVs, which require materials that absorb sunlight efficiently and facilitate charge separation, iodinated organic compounds are of interest. uq.edu.auossila.comratedpower.com Research on iodinated polymers for OPVs has suggested that the presence of iodine can enhance intersystem crossing, potentially leading to triplet excitons with longer diffusion lengths, which could improve device efficiency. uq.edu.au The use of this compound as a precursor could enable the synthesis of novel donor or acceptor materials where the cinnoline unit's electronic properties are combined with the benefits of halogenation. uq.edu.aud-nb.info For example, a study on a bulk-heterojunction system utilized 1,8-diiodooctane (B1585395) as a processing additive to optimize the morphology and efficiency of the solar cell. rsc.org This indicates the broader utility of iodinated compounds in the OPV field.

    A summary of key components in a typical OLED device is provided below.

    Component Function Common Materials
    CathodeInjects electronsMetals (e.g., Al, Ca)
    Electron Transport Layer (ETL)Facilitates electron transport from the cathodeAlq3, TPBi
    Emissive Layer (EML)Site of electron-hole recombination and light emissionDoped host materials (e.g., Alq3:PVK)
    Hole Transport Layer (HTL)Facilitates hole transport from the anodeTAPC, TcTa, Spiro-MeOTAD
    AnodeInjects holes (must be transparent for light to escape)Indium Tin Oxide (ITO)

    This table presents a generalized structure of an OLED device. The emissive layer could potentially incorporate materials derived from this compound. researchgate.netsigmaaldrich.combibliotekanauki.pl

    Photochromic Materials Research

    Photochromic materials are compounds that undergo a reversible change between two forms having different absorption spectra upon exposure to electromagnetic radiation. frontiersin.orgmitsuifinechemicals.comfrontiersin.org This light-induced transformation allows for applications in optical data storage, molecular switches, and smart windows. frontiersin.orgresearchgate.net

    Research into the photochromic properties of the cinnoline family has been reported, with some diazocines, which include cinnolines, described as a novel photochromic system. researchgate.net The reversible isomerization of the N=N double bond in the cinnoline ring system upon photo-irradiation is a potential mechanism for photochromism. Although specific research focusing on this compound in this context is scarce, its role as a synthetic precursor is highly relevant. The iodo-group can be used to attach other photoactive moieties or to tune the electronic properties of the cinnoline core, thereby influencing its photochromic behavior. frontiersin.org The development of photochromic materials often involves creating complex molecules where a photo-switchable unit is integrated with other functional parts; this compound provides a reactive handle to achieve such integration. researchgate.netbohrium.com

    Photochromic Family Isomerization Mechanism Potential Applications
    Spiropyrans/SpirooxazinesRing-opening/closingSunglasses, smart textiles
    DiarylethenesPericyclic reactionOptical memory, molecular switches
    AzobenzenesCis-trans isomerizationLight-controlled drug delivery, liquid crystals
    Cinnolines (potential) Cis-trans isomerization of N=N bond Molecular switches, sensors

    This table outlines major families of organic photochromic compounds and the potential place of the cinnoline scaffold within this field. researchgate.netfrontiersin.orgbohrium.com

    Polymer Chemistry Applications

    The utility of this compound as a synthetic intermediate is particularly pronounced in polymer chemistry, where it can be used to create functional polymers with tailored electronic and physical properties.

    Functional polymers are macromolecules designed with specific chemical groups that impart desired properties or reactivity. frontiersin.orgnih.govrsc.org The synthesis of such polymers often involves the polymerization of functional monomers. sigmaaldrich.com this compound is an ideal candidate for a monomer in step-growth polymerization, particularly through palladium-catalyzed cross-coupling reactions. nih.gov

    For example, using a Sonogashira coupling reaction, this compound can be reacted with a di-alkyne comonomer to produce conjugated polymers containing the cinnoline moiety in the main chain. numberanalytics.comgold-chemistry.org Such polymers are of interest for applications in organic electronics and sensors. The iodine atom at one position and another reactive group (or a second iodine atom) elsewhere on the molecule would render this compound a difunctional monomer capable of participating in polymerization. Research has demonstrated the synthesis of cinnoline-containing poly(arylene ethynylene)s from halogenated cinnoline precursors, highlighting the viability of this approach. eurekaselect.com

    Beyond serving as a monomer for main-chain incorporation, the this compound unit can be grafted onto existing polymer backbones, a process known as post-polymerization modification. nih.gov This method allows for the introduction of the cinnoline functional group onto a variety of polymeric scaffolds, which are porous structures often used as frameworks in materials science. researchgate.netmdpi.com

    While much of the research on polymeric scaffolds focuses on biological applications like tissue engineering, nih.govnih.govmdpi.com the principles can be extended to advanced materials. For non-biological applications, a pre-formed polymer with reactive sites (e.g., pendant aryl halides or boronic esters) could be functionalized by coupling with an this compound derivative. This would imbue the scaffold with the electronic or chelating properties of the cinnoline ring system, potentially creating materials for catalysis, sensing, or controlled release systems.

    Supramolecular Chemistry and Self-Assembly (Non-Biological)

    Supramolecular chemistry is the domain of chemistry that studies chemical systems composed of multiple molecules bound together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. fortunejournals.comwikipedia.org These interactions guide the spontaneous organization of molecules into larger, well-defined architectures, a process known as self-assembly. rsc.org

    The flat, aromatic structure of the cinnoline ring makes it a candidate for forming ordered structures through π-π stacking. Research on related benzo[c]cinnoline (B3424390) derivatives has shown that they can self-assemble into ordered monolayers on surfaces, with the structure of the assembly influenced by factors like the length of attached alkyl chains. acs.orgethz.ch

    Although direct studies of this compound self-assembly are limited, it can be used as a synthetic intermediate to create molecules designed for specific supramolecular structures. By using cross-coupling reactions to attach groups capable of hydrogen bonding or long alkyl chains to the 8-position, chemists can design and synthesize new molecules where the cinnoline core directs the formation of complex, non-biological assemblies like liquid crystals or functional surface layers. researchgate.net The goal is to create new materials where the collective properties of the assembled structure differ from those of the individual molecules. fortunejournals.com

    Synthesis and Structure Reactivity Studies of 8 Iodocinnoline Derivatives and Analogs

    Systematic Structural Modifications at the Cinnoline (B1195905) Core

    The functionalization of the 8-iodocinnoline core beyond the C-8 position is crucial for fine-tuning the physicochemical and pharmacological properties of its derivatives. Synthetic strategies often draw from established methodologies for related heterocyclic systems, such as quinolines and other cinnolines. researchgate.netnih.gov

    Regioselective metalation is a powerful tool for introducing substituents at specific positions. For instance, the use of sterically hindered TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc can direct metalation to specific sites on the cinnoline scaffold. uni-muenchen.de While direct C-H functionalization at positions other than C-8 on an 8-iodo-substituted ring can be challenging, a complementary approach involves the regioselective zincation of an unsubstituted cinnoline at the C-8 position, followed by iodination to produce this compound. uni-muenchen.de A separate metalation at the C-3 position can be achieved using TMP-magnesium bases, allowing for the sequential introduction of different functional groups. uni-muenchen.de This enables the synthesis of disubstituted cinnolines, such as 3,8-disubstituted derivatives. uni-muenchen.de

    Other positions on the ring can be modified using various synthetic routes. Richter-type cyclization of specific ortho-diynyl aryltriazenes provides access to 3-alkynyl-4-halocinnolines, offering another point for diversification. researchgate.net Electrophilic substitution reactions, such as nitration, can be performed on cinnolinone systems, which can then be converted to the corresponding chloro derivatives and subsequently diversified. nih.gov The synthesis of complex polycyclic cinnolines has been achieved through the reduction of dinitrodiaryl precursors, a method that can tolerate various substituents, although halogen atoms larger than bromine (i.e., iodine) may be reductively eliminated under certain conditions with reagents like lithium aluminum hydride. rsc.org

    The extensive research on the functionalization of the 8-aminoquinoline (B160924) ring, an isostere of this compound, provides a roadmap for potential modifications. mdpi.comnih.gov Methods for C-H functionalization at positions C-2, C-4, C-5, and C-7 of the quinoline (B57606) ring have been developed, involving C-C and C-heteroatom bond formations. researchgate.netnih.gov These transformations, often proceeding through single electron transfer (SET) pathways with metal or photocatalysts, suggest that similar modifications could be applied to the this compound core to introduce alkyl, aryl, halogen, and other functional groups across the carbocyclic portion of the ring system. researchgate.netnih.gov

    Exploration of Isosteric Replacements (Chemically Focused)

    Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify a molecule's properties while retaining its core structural integrity and desired biological interactions. nih.gov In the context of this compound, isosteric replacements can be considered for both the iodine substituent and the core heterocyclic scaffold.

    C-8 Substituent: The carbon-iodine bond is a classical leaving group in cross-coupling reactions. Its reactivity can be modulated by isosteric replacement with other halogens. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf >> Cl > F. libretexts.org Replacing the iodine with a bromine or chlorine atom would result in a less reactive analog, which could be advantageous for achieving selective, stepwise functionalization in a polyhalogenated system. Non-classical isosteres for the iodine atom, such as a cyano (-CN) or trifluoromethyl (-CF3) group, can be used to alter electronic properties and introduce new interaction points. acs.org

    Table 1: Examples of Isosteric Replacements Relevant to this compound
    Original Group/ScaffoldIsosteric ReplacementPrimary Chemical EffectReference
    C-I (Iodine)C-Br (Bromine)Decreased reactivity in oxidative addition libretexts.org
    C-I (Iodine)C-CN (Cyano)Strong electron-withdrawing character, potential H-bond acceptor nih.gov
    Cinnoline (N=N in ring)Quinoline (CH=N in ring)Altered basicity, dipole moment, and H-bonding potential mdpi.comnih.gov
    Cinnoline (N=N in ring)Naphthalene (CH=CH in ring)Removal of heteroatoms, increased lipophilicity nih.gov

    Development of Diverse this compound Analog Libraries

    The creation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of thousands of related compounds. The this compound scaffold is an ideal starting point for the generation of such libraries due to the synthetic versatility of the C-I bond. mdpi.comanalytical-sales.com

    Parallel synthesis techniques allow for the rapid production of a large number of discrete compounds. mdpi.com The Suzuki-Miyaura cross-coupling reaction is particularly well-suited for library synthesis, given its broad substrate scope and high functional group tolerance. mdpi.comanalytical-sales.com A typical strategy would involve reacting this compound with a diverse array of boronic acids or boronate esters in a multi-well plate format. Each well would contain a different boronic acid, leading to a library of 8-aryl or 8-heteroaryl cinnolines.

    This concept can be extended to other palladium-catalyzed reactions to further increase library diversity:

    Sonogashira Coupling: Reaction with a library of terminal alkynes to produce 8-alkynylcinnoline derivatives.

    Heck Coupling: Reaction with various alkenes to generate 8-alkenylcinnoline analogs.

    Buchwald-Hartwig Amination: Coupling with a diverse set of primary or secondary amines to create a library of 8-aminocinnoline derivatives.

    Cyanation: Introduction of a nitrile group, which can serve as a synthetic handle for further transformations.

    Advanced methods, such as the synthesis of DNA-encoded libraries (DELs), have utilized Suzuki-Miyaura couplings on drug-like substrates with exceptional efficiency. analytical-sales.com Such a strategy could be applied to an this compound core, allowing for the generation and screening of immense libraries containing millions or billions of unique compounds. analytical-sales.com While a specific library built from this compound is not detailed in the surveyed literature, the principles and successful application of these high-throughput methods to other aryl iodides strongly support its feasibility and utility. mdpi.comanalytical-sales.com A patent describing a 3-iodocinnoline (B1643213) derivative as a key intermediate for creating further analogs underscores the industrial relevance of this approach. google.com

    Structure-Reactivity Relationship Studies in Cross-Coupling Reactions

    The efficiency of cross-coupling reactions using this compound is highly dependent on the electronic properties of the cinnoline ring, which can be modulated by other substituents. Understanding these structure-reactivity relationships is key to optimizing reaction conditions and predicting outcomes. The Suzuki-Miyaura coupling provides a well-studied framework for examining these effects. numberanalytics.comresearchgate.net

    The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.org For aryl iodides, the oxidative addition of the C-I bond to the Pd(0) catalyst is often the rate-determining step. diva-portal.org The rate of this step is highly sensitive to the electronic density at the carbon atom bearing the iodine. Electron-withdrawing groups (EWGs) on the aromatic ring decrease electron density at the reaction center, making the carbon more electrophilic and accelerating the oxidative addition step. libretexts.orgyonedalabs.com Conversely, electron-donating groups (EDGs) increase electron density and slow the reaction. rsc.org

    Quantitative structure-reactivity relationship (QSRR) models, often using Hammett parameters (σ), can quantify these electronic effects. researchgate.netresearchgate.net A study on substituted aryl iodides in a Suzuki coupling reaction found a positive reaction constant (ρ = +1.5) in a Hammett plot, confirming that EWGs increase the reaction rate by stabilizing the electron-rich transition state of the rate-determining step. rsc.org

    Applying these established principles to this compound, one can predict the influence of substituents at other positions on the reactivity of the C-8 iodine bond.

    Table 2: Predicted Influence of Substituents on the Relative Rate of Suzuki Coupling at the C-8 Position of this compound
    Substituent and PositionElectronic EffectPredicted Impact on C-8 ReactivityReference for Principle
    -NO2 at C-6Strongly electron-withdrawingSignificantly increased reaction rate libretexts.orgrsc.org
    -CN at C-6Strongly electron-withdrawingSignificantly increased reaction rate libretexts.orgrsc.org
    -Cl at C-6Weakly electron-withdrawing (inductive)Moderately increased reaction rate libretexts.orgrsc.org
    -H (unsubstituted)Neutral referenceBaseline libretexts.orgrsc.org
    -CH3 at C-6Weakly electron-donatingSlightly decreased reaction rate rsc.org
    -OCH3 at C-7Strongly electron-donating (resonance)Significantly decreased reaction rate rsc.org
    -NH2 at C-5Strongly electron-donating (resonance)Significantly decreased reaction rate rsc.org

    Note: This table is illustrative, based on established electronic principles of cross-coupling reactions. The precise quantitative effect would require experimental validation for the cinnoline system.

    The inherent electron-deficient nature of the pyridine (B92270) ring in the cinnoline scaffold already activates the C-I bond towards oxidative addition compared to a simple iodobenzene. The placement of additional EWGs, particularly at the para-position (C-6), would further enhance this effect. Conversely, placing strong EDGs on the carbocyclic ring would counteract this inherent reactivity. This understanding allows chemists to select appropriate catalysts, ligands (e.g., more electron-rich phosphine (B1218219) ligands for less reactive substrates), and reaction conditions to achieve successful couplings across a wide range of electronically diverse this compound derivatives. yonedalabs.com

    Emerging Research Directions and Future Perspectives

    Integration with Automated and Flow Chemistry

    The synthesis of complex molecules is increasingly benefiting from the precision and efficiency of automated and flow chemistry platforms. rsc.orgchemrxiv.org These technologies offer significant advantages over traditional batch processes, including enhanced control over reaction parameters, improved safety, and greater scalability. rsc.orgbeilstein-journals.org The integration of 8-iodocinnoline synthesis into automated flow systems represents a promising avenue for its efficient and reproducible production.

    Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, allows for precise control over temperature, pressure, and reaction time. mdpi.combeilstein-journals.org This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For instance, a flow microreactor system has been successfully used for lithiation, borylation, and subsequent Suzuki–Miyaura coupling reactions, demonstrating the potential for multi-step syntheses in a continuous manner. beilstein-journals.org Such a setup could be adapted for the functionalization of the this compound core.

    Automated platforms can further enhance the efficiency of this compound synthesis by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. chromatographytoday.com By combining automated synthesis with inline purification techniques, such as chromatography or extraction, it is possible to develop telescoped processes that generate pure this compound derivatives with minimal manual intervention. beilstein-journals.org The development of customized degassing solutions for automated flow chemistry systems further expands the scope of reactions that can be performed, including those sensitive to dissolved gases. chromatographytoday.com

    The table below illustrates a hypothetical comparison of a traditional batch synthesis with a potential automated flow synthesis for a generic this compound derivative.

    ParameterTraditional Batch SynthesisAutomated Flow Synthesis
    Reaction Time Several hours to daysMinutes to a few hours
    Yield Moderate to goodPotentially higher and more consistent
    Scalability Limited and challengingReadily scalable by extending run time
    Safety Handling of hazardous reagents in large quantitiesSmaller reagent volumes at any given time, better heat dissipation
    Process Control Manual control, potential for hotspotsPrecise, automated control of parameters
    Reproducibility Operator-dependentHigh

    This table presents a conceptual comparison and actual results may vary depending on the specific reaction.

    Photocatalytic and Electrocatalytic Transformations in this compound Chemistry

    Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools for organic synthesis, offering alternative reaction pathways that often proceed under mild conditions. nanoge.orgrsc.org These methods rely on the use of light or electricity, respectively, to generate highly reactive species that can drive chemical transformations.

    Visible-light photocatalysis, in particular, has gained significant attention for its ability to forge new chemical bonds in an environmentally friendly manner. d-nb.info The application of photocatalysis to this compound chemistry could enable novel transformations that are difficult to achieve through traditional thermal methods. For example, photocatalytic C-H functionalization reactions could be employed to introduce new substituents onto the cinnoline (B1195905) ring system without the need for pre-functionalized starting materials. Organophotocatalysts, which are metal-free and often derived from readily available organic molecules, are particularly attractive for their sustainability and broad applicability. rsc.org The selective oxidation of alcohols to ketones using photocatalysis with molecular oxygen as a green oxidant highlights the potential for clean and efficient transformations. nih.gov

    Electrocatalysis offers another avenue for activating this compound and its derivatives. By controlling the electrode potential, it is possible to selectively oxidize or reduce specific functional groups within the molecule. This approach has been successfully used to study the real-time transformations of electrocatalysts and to drive challenging reactions like the conversion of C1 molecules into more complex products. rsc.orgnih.gov In the context of this compound, electrocatalysis could be used, for instance, to mediate cross-coupling reactions or to initiate radical cyclizations for the synthesis of more complex heterocyclic systems.

    The potential applications of these catalytic methods in this compound chemistry are summarized in the table below.

    Catalytic MethodPotential Transformation of this compoundKey Advantages
    Photocatalysis C-H arylation, alkylation, or amination of the cinnoline ringMild reaction conditions, use of visible light as a renewable energy source, high selectivity. d-nb.inforsc.org
    Reductive deiodination to form cinnolineAvoids the use of harsh reducing agents.
    Generation of aryl radicals for subsequent reactionsAccess to reactive intermediates under mild conditions. d-nb.info
    Electrocatalysis Electrosynthesis of functionalized cinnolinesPrecise control over reaction conditions through applied potential.
    Paired electrolysis for simultaneous oxidation and reductionIncreased atom economy and efficiency.
    Electrochemical C-N bond formationAlternative to traditional metal-catalyzed cross-coupling.

    Data-Driven Approaches and Machine Learning for Synthesis and Reactivity Prediction

    The application of data-driven approaches and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govprinceton.edu These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human researchers. neurips.cc

    In the context of this compound, ML models could be trained to predict the reactivity of different positions on the cinnoline ring, guiding the selection of appropriate reagents and reaction conditions for selective functionalization. researchgate.net For instance, a supervised ML model could be developed to predict the yield of a Suzuki-Miyaura cross-coupling reaction at the 8-position of the cinnoline core under various conditions. nih.gov By featurizing the reactants and catalysts based on their physicochemical properties, these models can provide valuable insights into the factors that govern reaction efficiency.

    Furthermore, data-driven synthesis platforms can automate the process of reaction discovery and optimization. mangpo.netarxiv.orgkaust.edu.sa By integrating robotic systems for automated experimentation with ML algorithms for data analysis and decision-making, it is possible to rapidly explore a large chemical space and identify optimal conditions for the synthesis of new this compound derivatives. mlr.press This approach has the potential to significantly accelerate the discovery of novel compounds with desired properties.

    The table below outlines potential applications of data-driven methods in the study of this compound.

    Data-Driven ApplicationDescriptionPotential Impact on this compound Research
    Reactivity Prediction ML models trained on existing reaction data to predict the outcome of new reactions. cmu.eduGuidance for synthetic chemists in choosing optimal reaction conditions; prediction of side products.
    Retrosynthetic Analysis Algorithms that suggest synthetic pathways for a target molecule.Design of more efficient and novel synthetic routes to complex this compound derivatives.
    High-Throughput Screening Automated experimentation combined with ML to rapidly test a large number of reaction conditions.Accelerated discovery of new reactions and optimization of existing ones.
    Property Prediction QSAR (Quantitative Structure-Activity Relationship) models to predict the biological or material properties of new this compound derivatives.Prioritization of synthetic targets with desired functionalities.

    Sustainable and Economical Synthesis Strategies for Scalability

    The development of sustainable and economical synthetic methods is a critical aspect of modern chemistry, driven by the need to minimize environmental impact and reduce production costs. rsc.org For the synthesis of this compound and its derivatives to be viable on a larger scale, it is essential to adopt green chemistry principles.

    One key strategy is the use of more environmentally benign solvents and reagents. mdpi.com This includes exploring the use of biomass-derived solvents or even performing reactions in water. Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. fau.eu Catalytic methods, which use small amounts of a catalyst to drive a reaction, are inherently more atom-economical than stoichiometric reactions.

    Flow chemistry, as discussed in section 8.1, also contributes significantly to the sustainability of chemical synthesis. beilstein-journals.org The improved heat and mass transfer in flow reactors can lead to higher yields and selectivities, reducing waste generation. rsc.org Furthermore, the ability to telescope reaction steps in a continuous flow process eliminates the need for intermediate work-up and purification, further reducing solvent consumption and waste. beilstein-journals.org

    The development of synthetic routes that utilize readily available and inexpensive starting materials is also crucial for the economic viability of this compound production. This may involve developing new synthetic strategies that bypass the need for expensive reagents or catalysts. For example, the development of catalyst-free reactions or the use of earth-abundant metal catalysts instead of precious metals would be highly beneficial.

    The table below summarizes key strategies for achieving sustainable and economical synthesis of this compound.

    StrategyDescriptionBenefit for this compound Synthesis
    Green Solvents Use of water, supercritical fluids, or biomass-derived solvents. mdpi.comReduced environmental impact and potential for easier product isolation.
    Catalysis Employment of highly efficient and recyclable catalysts.Increased atom economy, reduced waste, and lower catalyst loading. researchgate.netresearchgate.net
    Flow Chemistry Continuous processing in microreactors. mdpi.comImproved efficiency, safety, and scalability; reduced waste. beilstein-journals.org
    Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. fau.euMinimized waste generation and more efficient use of resources.
    Renewable Feedstocks Utilizing starting materials derived from renewable sources.Reduced reliance on fossil fuels and a more sustainable chemical industry.

    Design of Novel Functional Materials Based on Iodocinnoline Scaffolds

    The unique structural and electronic properties of the cinnoline ring system make it an attractive scaffold for the design of novel functional materials. perrimangroup.co.uk The presence of the iodine atom at the 8-position provides a convenient handle for further functionalization, allowing for the fine-tuning of the material's properties.

    One promising area of application is in the development of materials for organic electronics. The extended π-system of the cinnoline core suggests that its derivatives could exhibit interesting photophysical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. By strategically introducing different substituents onto the cinnoline scaffold, it may be possible to modulate the material's absorption and emission spectra, as well as its charge transport characteristics.

    Another potential application lies in the field of porous materials. By incorporating this compound units into larger, rigid structures, it may be possible to create metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored pore sizes and functionalities. These materials could have applications in gas storage, separation, or catalysis.

    The iodocinnoline scaffold could also be used in the design of "smart" materials that respond to external stimuli such as light, heat, or pH. perrimangroup.co.uk For example, by incorporating photo-responsive groups, it might be possible to create materials that change their color or shape upon irradiation.

    Finally, the biological activity of many cinnoline derivatives suggests that the this compound scaffold could be used to develop new biomaterials. researchgate.netnih.govuminho.pt For example, it could be incorporated into polymers to create biocompatible and biodegradable scaffolds for tissue engineering, or it could be used to develop new drug delivery systems. researchgate.net

    The table below provides an overview of potential functional materials based on the this compound scaffold.

    Material TypePotential ApplicationDesign Strategy
    Organic Electronics OLEDs, OPVs, sensorsFunctionalization with electron-donating and -accepting groups to tune HOMO/LUMO levels.
    Porous Materials Gas storage, separation, catalysisIncorporation into rigid frameworks like MOFs or COFs.
    Smart Materials Stimuli-responsive polymers, photochromic materialsAttachment of photo- or thermo-responsive functional groups.
    Biomaterials Tissue engineering scaffolds, drug delivery systemsPolymerization or conjugation with biocompatible molecules. researchgate.netuminho.pt

    Q & A

    Q. What are the validated synthetic pathways for 8-Iodocinnoline, and how can experimental reproducibility be ensured?

    To synthesize this compound, researchers often employ iodination reactions on cinnoline derivatives using iodine monochloride (ICl) or iodine with oxidizing agents like hydrogen peroxide. Key steps include controlling reaction temperature (typically 0–25°C) and solvent selection (e.g., acetic acid or dichloromethane). For reproducibility, document precise stoichiometric ratios, solvent purity, and reaction times. Include spectral data (e.g., 1^1H NMR, 13^{13}C NMR, IR) in the experimental section to verify intermediate and final product identity . Replicate procedures using inert atmospheres if intermediates are moisture-sensitive .

    Q. How should researchers characterize this compound to confirm purity and structural integrity?

    Combine multiple analytical techniques:

    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
    • Spectroscopy : 1^1H/13^{13}C NMR to confirm iodine incorporation (e.g., deshielded aromatic protons) and absence of byproducts.
    • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+^+ at m/z 257.9122 for C8_8H5_5IN2_2).
      Cross-reference data with published spectra in peer-reviewed journals to minimize misassignment .

    Q. What are the stability considerations for this compound under varying storage conditions?

    Conduct accelerated stability studies:

    • Thermal Stability : Store samples at 4°C, -20°C, and room temperature for 1–3 months; monitor degradation via TLC or HPLC.
    • Light Sensitivity : Expose to UV (365 nm) and visible light; quantify decomposition products.
    • Humidity Control : Use desiccants in sealed containers to prevent hydrolysis of the iodine-carbon bond.
      Publish raw stability data in supplementary materials to aid replication .

    Advanced Research Questions

    Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in cross-coupling reactions?

    Use density functional theory (DFT) to model:

    • Electrophilicity : Calculate Fukui indices to predict iodinated carbon’s susceptibility to nucleophilic attack.
    • Transition States : Map energy barriers for Sonogashira or Suzuki-Miyaura couplings.
      Validate models with experimental kinetic data (e.g., rate constants under Pd catalysis). Share computational input files (e.g., Gaussian .gjf) in supplementary materials for peer validation .

    Q. What statistical approaches resolve contradictions in reported biological activity data for this compound derivatives?

    • Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., IC50_{50} values in kinase inhibition). Apply weighted Z-scores to account for sample size disparities.
    • Error Analysis : Quantify inter-lab variability (e.g., pipetting accuracy, cell-line drift) via ANOVA.
    • Sensitivity Testing : Use Monte Carlo simulations to assess robustness of conclusions against outlier data. Reference guidelines from and for methodological rigor .

    Q. How can researchers design controlled experiments to distinguish between iodine’s electronic vs. steric effects in this compound-mediated reactions?

    • Isosteric Replacements : Synthesize analogs with bromine or chlorine at position 8; compare reaction rates and regioselectivity.
    • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{H}/k_{D} in deuterated solvents to probe electronic influences.
    • X-ray Crystallography : Resolve bond angles and lengths to quantify steric hindrance. Publish crystallographic data (CCDC deposition) for community access .

    Q. What ethical guidelines apply when studying this compound’s potential toxicity in vitro/in vivo?

    • Institutional Review : Obtain approval from ethics committees for animal/human cell line use.
    • Data Transparency : Report negative results (e.g., lack of cytotoxicity in MTT assays) to avoid publication bias.
    • Hazard Documentation : Include SDS sheets for this compound in supplementary materials, detailing handling protocols for iodine’s volatility .

    Methodological Best Practices

    Q. How should contradictory spectral data for this compound derivatives be addressed in publications?

    • Peer Review : Annotate discrepancies in the "Results and Discussion" section, citing alternative interpretations from prior studies.
    • Data Deposition : Upload raw NMR/HPLC files to open-access repositories (e.g., Zenodo) for independent verification.
    • Error Margins : Calculate confidence intervals for melting points or optical rotations to contextualize variability .

    Q. What strategies optimize the presentation of complex reaction mechanisms involving this compound in manuscripts?

    • Schemes : Use ChemDraw for mechanism diagrams, labeling intermediates with numbered steps.
    • Tables : Summarize kinetic parameters (e.g., kobsk_{obs}, activation energy) with error ranges.
    • Supplemental Videos : Provide reaction progress animations (e.g., iodine displacement via SNAr) in .mp4 format .

    Q. How can researchers balance brevity and completeness when describing this compound methodologies?

    • Main Text : Outline critical steps (e.g., catalyst loading, solvent selection) with references to prior methods.
    • Supplementary Files : Include step-by-step protocols, troubleshooting notes, and raw instrument outputs (e.g., GC-MS chromatograms).
      Adhere to journal-specific formatting for tables/figures to avoid desk rejection .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.